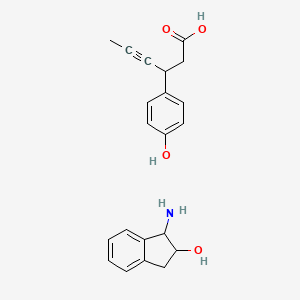
(1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique combination of an indane structure with an amino group and a hydroxyphenyl-hexynoic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the indane structure: This can be achieved through cyclization reactions involving aromatic compounds.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines under specific conditions.
Attachment of the hydroxyphenyl-hexynoic acid moiety: This step may involve coupling reactions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods like crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
The compound (1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, (1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid can be studied for its potential effects on cellular processes. Its structural features may interact with biological molecules, providing insights into enzyme activity and protein interactions.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas like neuropharmacology or oncology.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid involves its interaction with specific molecular targets. These interactions can affect various pathways, such as:
Enzyme inhibition: The compound may inhibit certain enzymes, altering metabolic pathways.
Receptor binding: It may bind to receptors on cell surfaces, influencing signal transduction pathways.
Gene expression: The compound could affect gene expression by interacting with transcription factors or other regulatory proteins.
類似化合物との比較
Similar Compounds
(1S,2R)-1-aminoindan-2-ol: Shares the indane structure and amino group but lacks the hydroxyphenyl-hexynoic acid moiety.
(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid: Contains the hydroxyphenyl-hexynoic acid moiety but lacks the indane structure and amino group.
Uniqueness
The uniqueness of (1S,2R)-1-aminoindan-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid lies in its combined structural features, which provide a distinct set of chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with the individual components alone.
特性
分子式 |
C21H23NO4 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
1-amino-2,3-dihydro-1H-inden-2-ol;3-(4-hydroxyphenyl)hex-4-ynoic acid |
InChI |
InChI=1S/C12H12O3.C9H11NO/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9;10-9-7-4-2-1-3-6(7)5-8(9)11/h4-7,10,13H,8H2,1H3,(H,14,15);1-4,8-9,11H,5,10H2 |
InChIキー |
KHAXDCFJMFVXFG-UHFFFAOYSA-N |
正規SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)O.C1C(C(C2=CC=CC=C21)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine](/img/structure/B14789343.png)
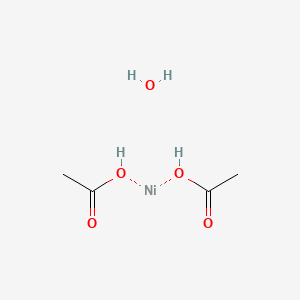
![[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine](/img/structure/B14789351.png)
![methyl 4-[(10S,13R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14789353.png)
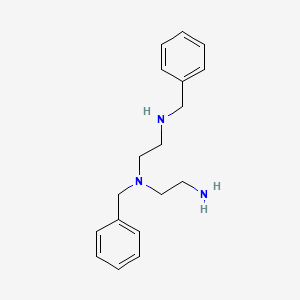
![2-amino-N-ethyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14789368.png)

![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14789391.png)
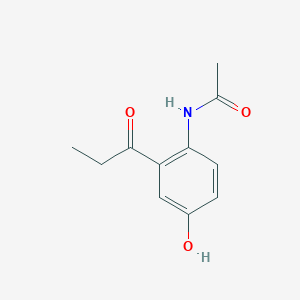
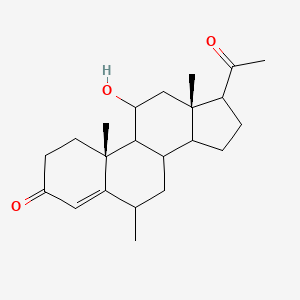
![4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14789405.png)
![methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)
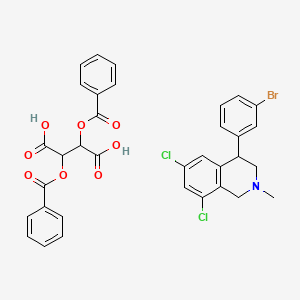
![3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid](/img/structure/B14789440.png)
